molecular formula C16H23N3O2S2 B2679907 3,6-dimethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 688353-16-4

3,6-dimethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2679907
CAS No.: 688353-16-4
M. Wt: 353.5
InChI Key: SLQIFNRBXIEPQD-UHFFFAOYSA-N
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Description

The compound “3,6-dimethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving the compound would depend on its molecular structure and the conditions under which it is subjected. Unfortunately, specific information about the chemical reactions involving the requested compound is not available in the searched resources .

Scientific Research Applications

Synthesis and Biological Activities

  • Insecticidal and Antibacterial Potential : Pyrimidine linked heterocyclic compounds, similar in structure to the one , have been synthesized using microwave irradiation techniques. These compounds have shown promising insecticidal and antimicrobial activities, indicating their potential for developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).

  • Antifungal Applications : Derivatives containing the pyrimidin-2-amine moiety have been synthesized and tested for their antifungal effectiveness against specific fungi types. The results suggest these compounds could be developed into potent antifungal agents, highlighting their significance in addressing fungal infections (Jafar et al., 2017).

Chemical Properties and Reactions

  • Electrophilic Ipso-Substitution Reactions : Research into thieno[2,3-d]pyrimidin-4-ones has explored their interactions in electrophilic ipso-substitution reactions, shedding light on the chemical reactivity and potential modifications of these compounds for further applications (Zh. et al., 2013).

  • Quantum Chemical Studies : Quantum chemical analyses have been conducted on similar thieno[2,3-d]pyrimidin-4-ones to understand their electronic structure and reactivity. These studies provide insights into the mechanism of ipso-substitution reactions, which are crucial for designing new compounds with targeted properties (Mamarahmonov et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, specific safety and hazard information for the requested compound is not available in the searched resources .

Properties

IUPAC Name

3,6-dimethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S2/c1-10-4-6-19(7-5-10)13(20)9-22-16-17-12-8-11(2)23-14(12)15(21)18(16)3/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQIFNRBXIEPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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